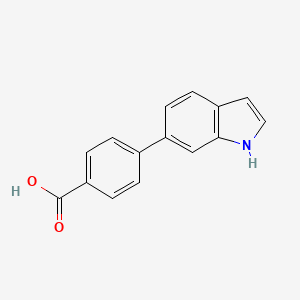
Benzenepropanal, 3-chloro-4-(trifluoromethyl)- (or 3-(3-Chloro-4-trifluoromethylphenyl)propionaldehyde )
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 3-chloro-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method starts with the nitration of 1-chlorine-2-trifluoromethylbenzene, followed by hydrogenation reduction and salification to obtain 4-chlorine-3-trifluoromethyl aniline hydrochloride . This intermediate can then be further reacted to introduce the propionaldehyde group.
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. The nitration reaction is typically carried out under controlled temperatures, and the reduction step is performed at room temperature to avoid the need for specialized equipment .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenepropanal, 3-chloro-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine and trifluoromethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 3-(3-Chloro-4-trifluoromethylphenyl)propionic acid.
Reduction: 3-(3-Chloro-4-trifluoromethylphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenepropanal, 3-chloro-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactive functional groups
Wirkmechanismus
The mechanism of action of Benzenepropanal, 3-chloro-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- Benzenepropanal, 4-chloro-3-(trifluoromethyl)-
- Benzenepropanal, 3-chloro-4-(difluoromethyl)-
- Benzenepropanal, 3-chloro-4-(methyl)-
Comparison: Benzenepropanal, 3-chloro-4-(trifluoromethyl)- is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects and ability to enhance metabolic stability and bioavailability in pharmaceutical compounds . This makes it more versatile and potentially more effective in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H8ClF3O |
|---|---|
Molekulargewicht |
236.62 g/mol |
IUPAC-Name |
3-[3-chloro-4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8ClF3O/c11-9-6-7(2-1-5-15)3-4-8(9)10(12,13)14/h3-6H,1-2H2 |
InChI-Schlüssel |
YUBIEDKPCPMEFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCC=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl(amino)]][4-[trimethylsilyl]-oxy]phenyl]methyl]-1-oxo-5-[(trimethylsily)-oxy]pentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B8797789.png)







